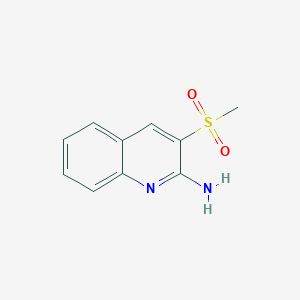

3-methanesulfonylquinolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEHJEFANSBDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Methanesulfonylquinolin 2 Amine

Reactivity of the 2-Amine Functional Group

The lone pair of electrons on the nitrogen atom of the 2-amino group imparts nucleophilic character to the molecule, making it susceptible to reactions with a wide range of electrophiles. The presence of the methanesulfonyl group, a strong electron-withdrawing group, is expected to modulate the nucleophilicity of the amino group, potentially influencing reaction rates and conditions compared to unsubstituted 2-aminoquinoline (B145021).

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom of the 2-amino group in 3-methanesulfonylquinolin-2-amine possesses a lone pair of electrons, rendering it a nucleophilic center. This inherent nucleophilicity allows it to attack electron-deficient species, initiating a variety of chemical reactions. The reactivity of this amino group is influenced by the electronic effects of the quinoline (B57606) ring system and the strongly electron-withdrawing methanesulfonyl substituent at the 3-position. While the quinoline ring itself can modulate basicity and nucleophilicity, the -SO2CH3 group significantly reduces the electron density on the ring and, by extension, on the amino group through inductive and resonance effects. This reduction in electron density makes the amine less basic and potentially less nucleophilic than unsubstituted 2-aminoquinoline.

Despite this deactivation, the 2-amino group retains sufficient nucleophilicity to react with various electrophiles. lpnu.ua The lone pair is available to form new chemical bonds, leading to a range of functionalized derivatives. The outcomes of these reactions are often dependent on the nature of the electrophile, the reaction conditions employed, and the potential for competing reaction pathways.

Reactions with Electrophiles

The nucleophilic 2-amino group of 3-methanesulfonylquinolin-2-amine readily reacts with a variety of electrophilic reagents, leading to the formation of new N-substituted derivatives. These reactions are fundamental in diversifying the chemical structure and exploring the potential applications of this quinoline scaffold.

Table 1: Representative Alkylation Reactions of Aminoquinolines and Related Heterocycles

| Amine Reactant | Alkylating Agent | Solvent | Base | Product | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzonitrile (B23959) | Methyl iodide | DMF | NaH | 2-(Methylamino)benzonitrile | nih.gov |

| 3-Formylquinolin-2-one | 4-Bromobut-1-ene | Not specified | Not specified | Mixture of N- and O-alkylated products | researchgate.net |

This table presents examples of alkylation on related structures to infer potential reactivity.

The acylation of the 2-amino group is a common transformation. Acylation of 3-amino-2-quinolones with acyl chlorides and acetic anhydride (B1165640) has been reported to yield acetyl derivatives. researchgate.net For example, the reaction of 3-amino-6-chloro-4-phenyl-1H-quinolin-2-one with acetyl chloride or acetic anhydride resulted in the formation of a diacetyl derivative. researchgate.net The reaction of aminoquinolines with benzenesulfonyl chlorides in the presence of pyridine (B92270) is also a known transformation. nih.gov These examples suggest that 3-methanesulfonylquinolin-2-amine would readily undergo acylation to form the corresponding amides.

Table 2: Representative Acylation Reactions of Aminoquinolines

| Amine Reactant | Acylating Agent | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Amino-6-chloro-4-phenyl-1H-quinolin-2-one | Acetyl chloride | Not specified | Diacetyl derivative | researchgate.net |

| 3-Amino-6-chloro-4-phenyl-1H-quinolin-2-one | Acetic anhydride | Not specified | Diacetyl derivative | researchgate.net |

This table illustrates the acylation of related aminoquinoline structures.

The reaction of the 2-amino group with sulfonyl chlorides provides the corresponding sulfonamides. This reaction is a well-established method for the synthesis of sulfonamide derivatives of heterocyclic amines. For instance, the condensation of 3,4-diaryl-2-imino-4-thiazolines with methanesulfonyl chloride has been shown to produce methanesulfonamide (B31651) derivatives. nih.gov Similarly, the reaction of 8-aminoquinoline (B160924) with 4-chlorobenzenesulfonyl chloride in the presence of pyridine yields N-(quinolin-8-yl)-4-chlorobenzenesulfonamide. nih.gov The synthesis of quinoxaline (B1680401) sulfonamides has also been achieved by reacting quinoxaline sulfonyl chloride with various aromatic amines. mdpi.com These findings strongly indicate that 3-methanesulfonylquinolin-2-amine would react with various sulfonyl chlorides to afford the corresponding N-sulfonylated products. The presence of the electron-withdrawing methanesulfonyl group at the C3 position might influence the reactivity of the amino group, potentially requiring specific reaction conditions to achieve high yields.

Table 3: Representative Sulfonylation Reactions of Heterocyclic Amines

| Amine Reactant | Sulfonylating Agent | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 3,4-Diaryl-2-imino-4-thiazoline | Methanesulfonyl chloride | Not specified | Methanesulfonamide derivative | nih.gov |

| 8-Aminoquinoline | 4-Chlorobenzenesulfonyl chloride | Dichloromethane, Pyridine | N-(Quinolin-8-yl)-4-chlorobenzenesulfonamide | nih.gov |

This table provides examples of sulfonylation on related heterocyclic amines to infer potential reactivity.

Reactions with Nitrous Acid and Diazotization

Primary aromatic amines, such as 3-methanesulfonylquinolin-2-amine, are expected to react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. organic-chemistry.org This process, known as diazotization, is a cornerstone of aromatic chemistry, as the resulting diazonium group (-N2+) is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions.

The stability of the resulting diazonium salt of 3-methanesulfonylquinolin-2-amine would be a critical factor in its synthetic utility. The presence of the electron-withdrawing methanesulfonyl group could potentially influence the stability and subsequent reactivity of the diazonium intermediate. While specific studies on the diazotization of 3-methanesulfonylquinolin-2-amine are not detailed in the provided search results, the general principles of diazotization of primary aromatic amines are well-established. organic-chemistry.org The reaction of 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles has been shown to proceed via copper-mediated diazotization. researchgate.net

Table 4: General Diazotization Reaction

| Reactant | Reagents | Intermediate | General Products | Reference |

|---|

This table outlines the general transformation involved in the diazotization of primary aromatic amines.

Condensation Reactions

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. libretexts.orglibretexts.org For 3-methanesulfonylquinolin-2-amine, the primary site for such reactions is the exocyclic amino group at the C2 position. This nucleophilic amine can react with various electrophilic partners, such as aldehydes and ketones, to form new carbon-nitrogen bonds.

These reactions typically involve the initial formation of a Schiff base (imine) intermediate, which can be a key step in the synthesis of more complex heterocyclic systems. For instance, the reaction of 2-aminoquinolines with aldehydes or ketones can lead to the formation of fused ring systems. nih.gov While specific studies on 3-methanesulfonylquinolin-2-amine are not prevalent, the general reactivity of 2-aminoquinolines suggests that it would undergo condensation with carbonyl compounds. researchgate.net The reaction of a 2-aminoquinoline with a β-ketoester, for example, could lead to the formation of a pyrimido[4,5-b]quinoline derivative. The presence of the electron-withdrawing methanesulfonyl group at the C3 position may modulate the nucleophilicity of the 2-amino group, potentially influencing reaction rates and conditions compared to unsubstituted 2-aminoquinolines.

Another example of condensation reactions involves the reaction of amino groups with activated carboxylic acid derivatives to form amides. nih.gov The 2-amino group of the title compound could react with acyl chlorides or anhydrides to yield the corresponding N-(3-methanesulfonylquinolin-2-yl)amides.

Reactivity of the 3-Methanesulfonyl Group

The methanesulfonyl (-SO2CH3) group at the C3 position is a strong electron-withdrawing group that significantly influences the electronic properties and reactivity of the quinoline ring.

The primary influence of the 3-methanesulfonyl group is the deactivation of the quinoline ring towards electrophilic attack and activation towards nucleophilic attack. This effect is particularly pronounced at the positions ortho and para to the sulfonyl group. A kinetic study on the reaction of various methylsulfonyl-substituted nitrogen heterocycles (including quinoline) with methoxide (B1231860) ions demonstrated that the methylsulfonyl group is highly activating for nucleophilic aromatic substitution. rsc.org The study found that methylsulfonyl compounds were approximately 40 to 100 times more reactive than the corresponding chloro-compounds, an effect attributed to a lower energy of activation. rsc.org This suggests that the 3-methanesulfonyl group in 3-methanesulfonylquinolin-2-amine makes the quinoline ring, particularly at positions C2 and C4, susceptible to attack by strong nucleophiles.

The methanesulfonyl group itself can act as a leaving group in nucleophilic aromatic substitution reactions. As established in kinetic studies, groups like the methylsulfonyl group can be displaced by strong nucleophiles. rsc.org For example, reaction with sodium methoxide in methanol (B129727) could potentially replace the 3-methanesulfonyl group with a methoxy (B1213986) group. rsc.org Similarly, other nucleophiles such as amines or thiols could displace the sulfonyl group under appropriate conditions, providing a pathway to a variety of 3-substituted quinoline derivatives. Research has also shown that a sulfonyl group can be eliminated from a dihydroquinoline ring system to generate the aromatic quinoline, highlighting its utility as a functional group that can be removed in a synthetic sequence. nih.gov

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The outcome of such reactions on a substituted ring is governed by the electronic nature and position of the existing substituents. total-synthesis.comlibretexts.org

The quinoline ring system of 3-methanesulfonylquinolin-2-amine presents a complex case for electrophilic aromatic substitution due to the competing effects of its two substituents.

The 2-Amino Group (-NH2): This is a powerful activating, electron-donating group. It directs incoming electrophiles to the ortho and para positions. In this molecule, the para position is C4.

The 3-Methanesulfonyl Group (-SO2CH3): This is a strong deactivating, electron-withdrawing group. It directs incoming electrophiles to the meta positions relative to itself, which are C5 and C7 on the benzo ring portion of the quinoline.

The pyridine ring of quinoline is inherently electron-deficient and generally resistant to electrophilic attack compared to the benzene (B151609) ring. Therefore, substitution is more likely to occur on the carbocyclic (benzene) ring at positions C5, C6, C7, or C8.

Oxidative and Reductive Transformations of the Quinoline Core

The quinoline nucleus can undergo both oxidation and reduction, leading to different classes of compounds.

Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation is often a key step in the functionalization of the quinoline ring, as the N-oxide group activates the C2 and C4 positions for both nucleophilic and certain electrophilic reactions. mdpi.com For example, the synthesis of 2-sulfonylquinolines has been achieved via the deoxygenative C2-sulfonylation of quinoline N-oxides. mdpi.com The presence of the electron-withdrawing 3-methanesulfonyl group would make the nitrogen atom less nucleophilic and therefore more difficult to oxidize compared to unsubstituted quinoline.

Reduction: The quinoline ring can be reduced to form 1,2,3,4-tetrahydroquinoline (B108954) or, under more vigorous conditions, decahydroquinoline. Catalytic hydrogenation is a common method for this transformation. The presence of the electron-withdrawing sulfonyl group would make the pyridine part of the ring more electron-deficient and thus potentially more susceptible to reduction compared to the carbocyclic ring. Heterogeneous catalysts like cobalt oxide have been shown to be effective for the reverse reaction, the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines. organic-chemistry.org

Mechanistic Investigations of Reactions Involving 3 Methanesulfonylquinolin 2 Amine

Elucidation of Reaction Pathways in Synthesis

The synthesis of 3-methanesulfonylquinolin-2-amine involves the formation of the core quinoline (B57606) structure and the subsequent introduction of the methanesulfonyl group at the 3-position. The elucidation of these reaction pathways is critical for controlling the regioselectivity and efficiency of the synthesis.

Proposed Mechanisms for 2-Aminoquinoline (B145021) Formation

The formation of the 2-aminoquinoline scaffold can be achieved through various synthetic strategies. One common approach involves the cyclization of appropriately substituted precursors. For instance, the reaction of 2-vinylanilines with certain reagents can lead to the formation of the quinoline ring system. mdpi.com A proposed mechanism for the synthesis of 2-alkylquinolines involves a cascade annulation of β-keto esters with 2-styrylanilines. mdpi.com

Another method involves the Vilsmeier-Haack formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, which can then be converted to 2-aminoquinolines. researchgate.net This process is believed to proceed through the formation of an imidoyl chloride and an N-(α-chlorovinyl)aniline intermediate, which is subsequently diformylated and cyclized. researchgate.net

Proposed Mechanisms for Sulfonylation at the Quinoline Ring

The introduction of a sulfonyl group onto the quinoline ring can be accomplished through several methods, often involving C-H activation or functionalization of pre-existing groups. The direct C-H sulfonylation of quinolines is an area of active research. researchgate.net

One approach involves the deoxygenative C2-H sulfonylation of quinoline N-oxides. mdpi.com A proposed mechanism for a metal-free approach suggests that sulfonyl chlorides can act as both an electrophilic activating agent for the quinoline N-oxide and as the sulfonylating reagent. mdpi.com Preliminary studies indicate that nucleophilic sulfonyl sources are generated in situ from the reaction of carbon disulfide, a secondary amine, and the sulfonyl chloride. mdpi.com

Copper-catalyzed sulfonylation reactions have also been developed. For example, the C2-sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides can be achieved using a copper catalyst. nih.gov Another copper-catalyzed method involves the deoxygenative C2-sulfonylation of quinoline N-oxides using sodium sulfinates, with mechanistic studies suggesting a Minisci-like radical coupling step. nih.gov In some cases, a single-electron transfer (SET) pathway is proposed for the sulfonylation of quinoline derivatives. researchgate.net

The regioselectivity of sulfonylation can be influenced by directing groups. For instance, the 8-aminoquinoline (B160924) group can direct C5-sulfonylation. researchgate.net The reaction of 8-methoxyquinoline (B1362559) with chlorosulfonic acid leads to the formation of 8-methoxyquinoline-5-sulfonyl chloride. nih.gov

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are paramount for validating proposed mechanisms. In the synthesis of 2-aminoquinolines from N-arylacetamides, diformylated intermediates have been isolated and separately cyclized, providing strong evidence for the proposed pathway. researchgate.net

In iron-catalyzed photoredox reactions for quinoline synthesis, the formation of an Fe-carbene intermediate is proposed, which then reacts with 2-vinylanilines to form a subsequent intermediate that undergoes protonation and cyclization. mdpi.com

For sulfonylation reactions, the in-situ generation of a nucleophilic sulfonyl species from sulfonyl chloride is a key proposed step in certain metal-free methods. mdpi.com In copper-catalyzed reactions, the nature of the active copper species and the intermediates involved in the C-H activation and C-S bond formation are critical areas of investigation.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative data on reaction rates, which can help to identify the rate-determining step and understand the influence of various reaction parameters.

For the synthesis of methacrolein, a related α,β-unsaturated aldehyde, kinetic experiments have been used to determine activation energies, reaction orders, and the rate-limiting step. researchgate.netmdpi.com In one study, the decomposition of the Mannich base intermediate was identified as the rate-limiting step. mdpi.com

Table 1: Optimization of Reaction Conditions for Deoxygenative C2-Sulfonylation of Quinoline N-Oxide mdpi.com

| Entry | Reagent 1 (equiv.) | Reagent 2 (equiv.) | Yield (%) |

| 15 | 1.5 | 1.0 | 53 |

| 16 | 1.5 | 2.0 | 79 |

| 17 | 1.5 | 1.5 | 84 |

Computational and Theoretical Studies of 3 Methanesulfonylquinolin 2 Amine

Quantum Chemical Calculations (DFT)

Global and Local Reactivity Descriptors

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, softness (S), are fundamental concepts in conceptual DFT that describe a molecule's resistance to change in its electron distribution. A high hardness value indicates low reactivity and high stability, while a high softness value suggests higher reactivity and polarizability. researchgate.netresearchgate.net For 3-methanesulfonylquinolin-2-amine, computational studies, such as those employing the B3LYP functional with a 3-21G basis set, can be used to calculate these parameters. researchgate.net The hardness and softness are determined from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using the following equations:

Hardness (η) = (E_LUMO - E_HOMO) / 2

Softness (S) = 1 / η

These calculations help in understanding the kinetic stability of the molecule. A large energy gap between the HOMO and LUMO levels corresponds to high hardness and low reactivity.

Table 1: Calculated Global Reactivity Descriptors for 3-Methanesulfonylquinolin-2-amine

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | Data not available |

| LUMO Energy | E_LUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

| Electronegativity | χ | Data not available |

| Electrophilicity Index | ω | Data not available |

| Global Nucleophilicity | N | Data not available |

Electronegativity and Electrophilicity

Electronegativity (χ) measures the power of a molecule to attract electrons, while the electrophilicity index (ω) quantifies its ability to act as an electrophile. These parameters are crucial for predicting how a molecule will interact with other chemical species. They are calculated using the HOMO and LUMO energies:

Electronegativity (χ) = - (E_HOMO + E_LUMO) / 2

Electrophilicity Index (ω) = χ² / (2η)

A high electrophilicity index indicates a greater capacity to accept electrons, making the molecule a good electrophile.

Global Nucleophilicity

The global nucleophilicity index (N) provides a measure of a molecule's ability to donate electrons, or its nucleophilic character. It is typically calculated relative to a reference molecule, often tetracyanoethylene (B109619) (TCE). A higher value of N suggests stronger nucleophilic behavior.

Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationships (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.gov For a set of quinoline (B57606) derivatives, a QSAR model could be developed to predict their reactivity based on various calculated molecular descriptors. These descriptors can include steric, electronic, and hydrophobic parameters. While specific QSAR studies on 3-methanesulfonylquinolin-2-amine were not found, the methodology involves constructing a model that can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic view of molecular systems. nih.gov These methods can be used to study the conformational flexibility of 3-methanesulfonylquinolin-2-amine and its interactions with biological macromolecules, such as enzymes or receptors. nih.govnih.gov Molecular dynamics (MD) simulations, for instance, can track the movements of atoms over time, providing insights into the stability of ligand-protein complexes and the nature of their binding interactions. nih.gov Such simulations are instrumental in drug discovery and materials science. nih.govmdpi.com

Theoretical Studies on Interaction Mechanisms

Theoretical studies play a pivotal role in elucidating the mechanisms of interaction between a molecule and its environment or other molecules. researchgate.net By analyzing the electronic structure and potential energy surfaces, researchers can predict the most likely pathways for chemical reactions and the nature of intermolecular forces. For 3-methanesulfonylquinolin-2-amine, theoretical calculations can help understand its potential binding modes to a biological target by identifying key hydrogen bonds, and electrostatic and van der Waals interactions.

Spectroscopic Property Predictions (e.g., UV-Vis Absorption)

Computational methods can accurately predict various spectroscopic properties of molecules. Time-dependent DFT (TD-DFT) is a powerful tool for calculating the electronic absorption spectra (UV-Vis) of compounds. By simulating the electronic transitions between molecular orbitals, it is possible to predict the wavelengths of maximum absorption (λ_max). These theoretical predictions can be compared with experimental data to validate the computational model and to interpret the electronic transitions responsible for the observed spectral features.

Conclusion and Future Research Directions

Summary of Key Synthetic and Reactivity Insights

A thorough review of available scientific literature reveals no specific studies detailing the synthesis or reactivity of 3-methanesulfonylquinolin-2-amine. While methods for the synthesis of related quinoline (B57606) derivatives and compounds bearing sulfonyl groups are well-documented, direct application of these to the target molecule has not been reported. The key challenge appears to be the specific placement of the methanesulfonyl group at the 3-position of the 2-aminoquinoline (B145021) scaffold.

Identification of Research Gaps and Challenges

The primary research gap is the complete lack of published synthetic methodologies and reactivity data for 3-methanesulfonylquinolin-2-amine. Key challenges for future research will include:

Developing a Regioselective Synthesis: Devising a synthetic strategy that allows for the precise installation of the methanesulfonyl group at the C3 position of the 2-aminoquinoline ring system.

Characterizing Reactivity: Understanding the interplay between the electron-donating amino group and the electron-withdrawing methanesulfonyl group on the chemical properties of the quinoline ring.

Investigating Functional Group Transformations: Exploring the reactivity of the amino and methanesulfonyl groups to understand the potential for derivatization.

Proposed Future Research Avenues for Chemical Synthesis

Future synthetic research should focus on establishing a reliable and efficient route to 3-methanesulfonylquinolin-2-amine. Potential avenues to explore include:

Starting from Pre-functionalized Quinolines: Investigating the substitution reactions on quinolines already bearing a suitable leaving group at the 3-position with a methanesulfonyl nucleophile.

Cyclization Strategies: Exploring the cyclization of appropriately substituted acyclic precursors that already contain the required functionalities.

Post-synthetic Modification: Investigating the direct sulfonation of 2-aminoquinoline, although controlling the regioselectivity might be challenging.

| Proposed Synthetic Approach | Key Considerations | Potential Advantages |

| Nucleophilic Substitution | Availability of 3-halo-2-aminoquinolines. | Potentially straightforward and high-yielding. |

| Cyclization of Acyclic Precursors | Design and synthesis of complex starting materials. | High degree of control over substituent placement. |

| Direct Sulfonation | Controlling regioselectivity to favor the 3-position. | Atom-economical and potentially a one-step process. |

Directions for Advanced Mechanistic and Theoretical Investigations

Once a viable synthetic route is established, mechanistic and theoretical studies will be crucial to fully understand the properties of 3-methanesulfonylquinolin-2-amine. Future work could include:

Computational Modeling: Employing density functional theory (DFT) calculations to predict the molecule's geometry, electronic structure, and reactivity. This could help in understanding the regioselectivity of further reactions.

Spectroscopic Analysis: Detailed NMR and IR spectroscopic studies to probe the electronic environment of the quinoline core and the influence of the substituents.

Kinetic Studies: Investigating the kinetics of any discovered reactions to elucidate the reaction mechanisms.

Q & A

Basic: What are the recommended handling and storage protocols for 3-methanesulfonylquinolin-2-amine to ensure stability during experimental use?

Answer:

- Handling: Avoid dust formation and skin/eye contact. Use fume hoods and personal protective equipment (PPE). Post-handling, wash thoroughly with soap and water .

- Storage: Store in tightly sealed containers under inert gas (e.g., nitrogen) in a dark, dry, and well-ventilated area. Maintain ambient temperature to prevent thermal degradation .

- Stability Monitoring: Regularly analyze purity via HPLC or TLC to detect degradation products, especially under prolonged storage.

Advanced: How can computational methods like density functional theory (DFT) predict the electronic properties of 3-methanesulfonylquinolin-2-amine?

Answer:

- Methodology:

- Model Construction: Use software (e.g., Gaussian, ORCA) to model the molecule’s geometry, incorporating the methanesulfonyl and amine groups.

- DFT Calculations: Apply hybrid functionals (e.g., B3LYP) with a basis set (e.g., 6-31G*) to compute electron density, HOMO-LUMO gaps, and electrostatic potential maps.

- Validation: Compare computed vibrational spectra (IR/Raman) with experimental data to validate accuracy .

- Applications: Predict reactivity toward electrophiles/nucleophiles and assess charge distribution for drug-target interactions.

Basic: What synthetic routes are commonly employed for introducing the methanesulfonyl group into quinoline derivatives?

Answer:

- Sulfonylation: React quinolin-2-amine with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C.

- Workup: Quench excess MsCl with ice-cold water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield Optimization: Monitor reaction progress using TLC and adjust stoichiometry (1.2–1.5 eq MsCl) to minimize side products.

Advanced: What strategies mitigate competing side reactions during the sulfonylation of quinolin-2-amine derivatives?

Answer:

- Temperature Control: Maintain sub-ambient temperatures (0–5°C) to suppress over-sulfonylation or oxidation.

- Catalyst Selection: Use non-nucleophilic bases (e.g., DMAP) to enhance regioselectivity.

- Solvent Choice: Anhydrous aprotic solvents (e.g., DCM, THF) reduce hydrolysis of MsCl .

- Byproduct Analysis: Characterize side products (e.g., disulfonylated amines) via LC-MS and adjust reaction time accordingly.

Advanced: How to design a structure-activity relationship (SAR) study for 3-methanesulfonylquinolin-2-amine derivatives?

Answer:

-

Derivative Synthesis: Vary substituents at positions 3 (methanesulfonyl), 2 (amine), and 6/7/8 (halogens, methyl, or trifluoromethyl groups) .

-

Biological Assays: Test derivatives against target enzymes (e.g., kinases) using IC50 determination.

-

Computational SAR: Use molecular docking (AutoDock) to correlate substituent effects with binding affinity.

-

Data Table Example:

Derivative Substituent Position IC50 (nM) LogP 1 3-SO2Me, 6-F 12.3 2.1 2 3-SO2Me, 7-CF3 8.7 2.8

Basic: Which spectroscopic techniques confirm the structure of 3-methanesulfonylquinolin-2-amine post-synthesis?

Answer:

- 1H/13C NMR: Identify protons adjacent to sulfonyl (δ 3.2–3.5 ppm for CH3SO2) and amine groups (δ 5.8–6.2 ppm, exchangeable).

- Mass Spectrometry: ESI-MS in positive mode to confirm molecular ion [M+H]+.

- FT-IR: Detect SO2 asymmetric stretching (~1350 cm⁻¹) and NH2 bending (~1600 cm⁻¹) .

Advanced: What in vitro assays evaluate the anticancer potential of 3-methanesulfonylquinolin-2-amine?

Answer:

- Cell Viability Assays: Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.

- Apoptosis Analysis: Perform Annexin V/PI staining followed by flow cytometry.

- Controls: Include untreated cells and solvent-only controls to isolate compound-specific effects .

Advanced: How do reaction kinetics studies optimize 3-methanesulfonylquinolin-2-amine synthesis under varying catalytic conditions?

Answer:

- Kinetic Profiling: Use in situ FT-IR or NMR to track reactant consumption.

- Parameter Variation: Test catalysts (e.g., ZnCl2 vs. FeCl3), solvent polarity (DMF vs. THF), and temperature (25°C vs. 40°C).

- Rate Law Determination: Fit data to pseudo-first-order models to identify rate-limiting steps .

Basic: What are the primary degradation pathways of 3-methanesulfonylquinolin-2-amine under ambient conditions?

Answer:

- Hydrolysis: Sulfonyl group reacts with moisture to form sulfonic acid (monitor via pH shifts).

- Oxidation: Amine group oxidizes to nitro under prolonged light exposure (prevent with amber glass storage) .

Advanced: How does the methanesulfonyl group’s position influence intermolecular interactions in crystal structure studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.